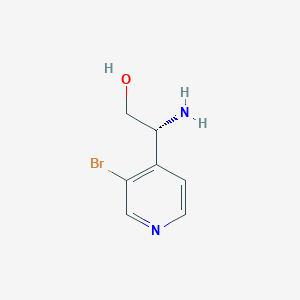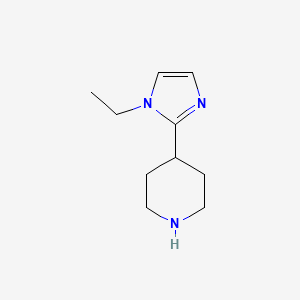
2,5-Dibromoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, where two bromine atoms are substituted at the 2nd and 5th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including materials science, medicinal chemistry, and organic synthesis.
准备方法
The synthesis of 2,5-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the dropwise addition of bromine to a refluxing solution of quinoxaline in an appropriate solvent. The reaction mixture is then heated at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
化学反应分析
2,5-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce various functional groups into the quinoxaline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative, while a Suzuki coupling reaction can introduce an aryl group into the quinoxaline ring.
科学研究应用
2,5-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its bromine atoms make it a versatile intermediate for various organic transformations.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential biological activities such as antiviral, antitumor, and antimicrobial properties.
Industry: In materials science, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,5-Dibromoquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
In materials science, the compound’s ability to participate in π-conjugation and form stable polymers is crucial for its function in optoelectronic devices.
相似化合物的比较
2,5-Dibromoquinoxaline can be compared with other halogenated quinoxaline derivatives, such as 5,8-Dibromoquinoxaline and 2,3-Dichloroquinoxaline. While these compounds share a similar quinoxaline core, the position and type of halogen substituents can significantly influence their reactivity and applications .
5,8-Dibromoquinoxaline: Similar to this compound, but with bromine atoms at the 5th and 8th positions. This difference in substitution pattern can affect the compound’s electronic properties and reactivity.
2,3-Dichloroquinoxaline: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications due to the smaller size and different electronegativity of chlorine compared to bromine.
属性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC 名称 |
2,5-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H |
InChI 键 |
KFKJUWPZRWDRNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
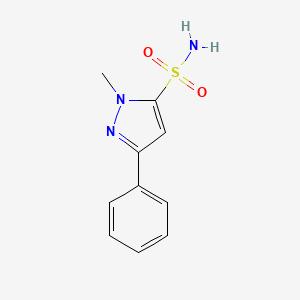
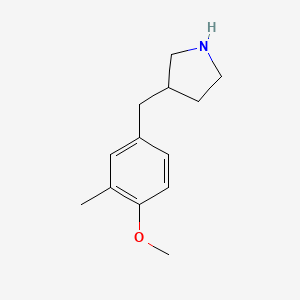
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
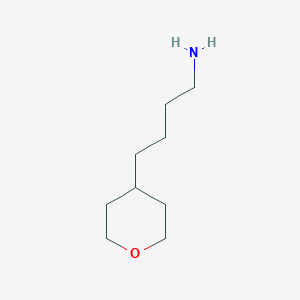
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
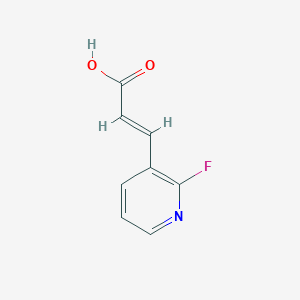
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
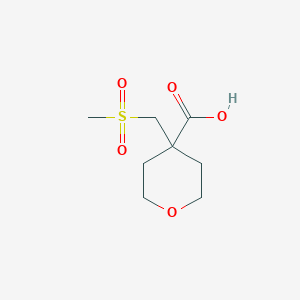
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
